Evidence Item 1: Impact of 2,2-Disubstitution Pattern on Basicity vs. Unsubstituted Dioxolane Amines
The presence of a geminal methyl group at the 2-position of (2-Methyl-1,3-dioxolan-2-yl)methanamine significantly influences its basicity compared to an unsubstituted 1,3-dioxolane-2-methanamine scaffold. The predicted pKa value for the target compound is 9.77 ± 0.29, while the predicted pKa for the des-methyl analog is approximately 8.5-9.0 [1]. This higher pKa indicates a stronger basic amine, which is a critical parameter for controlling reaction rates in nucleophilic additions, acylations, and salt formations.
| Evidence Dimension | Acid Dissociation Constant (pKa) of the primary amine group |
|---|---|
| Target Compound Data | 9.77 ± 0.29 |
| Comparator Or Baseline | Unsubstituted 1,3-dioxolane-2-methanamine: predicted pKa ~ 8.5-9.0 |
| Quantified Difference | Approximately +0.77 pKa units |
| Conditions | Predicted values based on ACD/Labs Percepta Platform and Chemicalize; experimental pKa data not available |
Why This Matters
For procurement, selecting the correct amine basicity is crucial for ensuring predictable reaction kinetics and yield in downstream synthetic steps, especially when the amine is used as a nucleophile or base.
- [1] Chemaxon. pKa prediction for 1,3-dioxolane-2-methanamine. Calculated using Chemicalize. View Source
